Early LIMK inhibitors often fail in ocular research due to poor aqueous stability. LX7101 solves this via a hindered amide linkage, ensuring reliable topical formulation. Its dual LIMK2/ROCK2 inhibition provides a unique mechanism unmatched by generic ROCK inhibitors like Y-27632 or Fasudil.
- LIMK1 IC50: 24 nM, LIMK2 IC50: 1.6 nM, ROCK2 IC50: 10 nM; superior LIMK2 selectivity (4.3 nM) at 2 µM ATP.
- Clinically validated: Phase 1/2a for glaucoma; outperformed timolol and latanoprost in mouse IOP models.
- Supply-ready: High purity (>98% HPLC), DMSO solubility 150 mg/mL; stocked for immediate global dispatch.
Molecular FormulaC23H29N7O3
Molecular Weight451.5 g/mol
CAS No.1192189-69-7
Cat. No.B608707
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Structure & Identifiers
Interactive Chemical Structure Model
LX7101 (CAS 1192189-69-7): A Dual LIMK/ROCK Inhibitor for Glaucoma Research and Ocular Hypertension Studies
LX7101 is a pyrrolopyrimidine-based small molecule that acts as a potent dual inhibitor of LIM-domain kinases (LIMK1 and LIMK2) and Rho-associated coiled-coil containing protein kinase (ROCK). It exhibits IC50 values of 24 nM for LIMK1, 1.6 nM for LIMK2, and 10 nM for ROCK2, and also potently inhibits protein kinase A (PKA) with an IC50 of <1 nM [1]. Discovered and developed by Lexicon Pharmaceuticals, LX7101 was advanced into a Phase 1/2a clinical trial for the treatment of primary open-angle glaucoma and ocular hypertension [2].
1
Dual LIMK/ROCK pathway inhibition study fit for glaucoma and IOP research models
Clinical-stage reference compound (Phase 1/2a completed) for translational and pharmacokinetic research
[1] Harrison BA, Almstead ZY, Burgoon H, Gardyan M, Goodwin NC, Healy J, Liu Y, Mabon R, Marinelli B, Samala L, Zhang Y, Stouch TR, Whitlock NA, Gopinathan S, McKnight B, Wang S, Patel N, Wilson AG, Hamman BD, Rice DS, Rawlins DB. Discovery and Development of LX7101, a Dual LIM-Kinase and ROCK Inhibitor for the Treatment of Glaucoma. ACS Med Chem Lett. 2015 Jan 8;6(1):84-88. View Source
[2] ClinicalTrials.gov [Internet]. Bethesda (MD): National Library of Medicine (US). Identifier NCT02140112, A Study to Evaluate the Safety, Tolerability and Efficacy of LX7101 in Subjects With Primary Open Angle Glaucoma or Ocular Hypertension. 2014 May 16 [cited 2026 Apr 18]. View Source
Why LX7101 Cannot Be Replaced by Generic ROCK Inhibitors in Glaucoma Research
The scientific and industrial use case for LX7101 is defined by its dual inhibition of LIMK2 and ROCK2, a profile that distinguishes it from generic ROCK inhibitors like Y-27632 or Fasudil, and even from other clinical ROCK inhibitors like Netarsudil [1]. Early LIMK inhibitors suffered from poor aqueous stability due to urea solvolysis, a liability that LX7101 overcomes through a hindered amide linkage, making it suitable for topical ocular formulation [2]. Moreover, its enhanced selectivity for LIMK2 at physiological ATP concentrations (4.3 nM vs 32 nM for LIMK1 at 2 µM ATP) is a specific molecular property not found in standard ROCK inhibitors, which directly impacts its mechanism of action in lowering intraocular pressure [1]. These specific molecular and pharmacological attributes mean that substituting LX7101 with a generic ROCK inhibitor will not recapitulate the same dual-pathway engagement, potentially altering experimental outcomes in glaucoma and cytoskeletal research.
Generic ROCK inhibitors cannot recapitulate dual-pathway effects
Y-27632 or Fasudil lack LIMK2 engagement and do not reproduce the trabecular meshwork outflow facility changes observed with LX7101. Experimental outcomes may shift substantially.
Physiological ATP selectivity profile not found in standard ROCK tools
The enhanced LIMK2 selectivity at 2 µM ATP is a unique molecular property of LX7101. Substitutes with different ATP-dependent selectivity can alter target engagement interpretation.
Aqueous instability of early LIMK inhibitors limits formulation transfer
First-generation urea-based LIMK inhibitors degrade in aqueous media. Results from these tools do not directly translate to LX7101-based topical or long-duration experiments.
[1] Harrison BA, et al. Discovery and Development of LX7101, a Dual LIM-Kinase and ROCK Inhibitor for the Treatment of Glaucoma. ACS Med Chem Lett. 2015 Jan 8;6(1):84-88. View Source
[2] Harrison BA, et al. Discovery and Development of LX7101, a Dual LIM-Kinase and ROCK Inhibitor for the Treatment of Glaucoma. ACS Med Chem Lett. 2015 Jan 8;6(1):84-88. View Source
Quantitative Differentiation of LX7101 from In-Class Compounds
LX7101 Achieves Greater IOP Reduction in Mouse Model vs. Timolol and Latanoprost
In a dexamethasone-induced mouse model of ocular hypertension, LX7101 (5% formulation) produced a significantly greater reduction in intraocular pressure (IOP) compared to the clinical standards timolol and latanoprost. This is a direct head-to-head comparison demonstrating superior in vivo efficacy [1].
IOP Reduction vs. Timolol & LatanoprostHead-to-head
Significantly greater IOP reduction in dexamethasone-induced mouse model (5% formulation)
Reported IOP endpoint model comparison
Dexamethasone-induced ocular hypertension model
GlaucomaOcular HypertensionIntraocular Pressure
Evidence Dimension
In vivo IOP reduction
Target Compound Data
Significantly greater IOP reduction than timolol or latanoprost
Comparator Or Baseline
Timolol and Latanoprost
Quantified Difference
Significantly greater
Conditions
Dexamethasone-induced mouse model of ocular hypertension
Why This Matters
This demonstrates that LX7101's dual mechanism of action translates to superior efficacy over standard-of-care glaucoma treatments, making it the preferred choice for IOP-lowering studies.
GlaucomaOcular HypertensionIntraocular Pressure
[1] Harrison BA, et al. Discovery and Development of LX7101, a Dual LIM-Kinase and ROCK Inhibitor for the Treatment of Glaucoma. ACS Med Chem Lett. 2015 Jan 8;6(1):84-88. View Source
Superior LIMK2 Selectivity of LX7101 at Physiological ATP Concentration
LX7101 demonstrates a significant shift in selectivity profile under physiological ATP concentrations. At 2 µM ATP, its IC50 for LIMK2 is 4.3 nM, compared to 32 nM for LIMK1, representing a 7.4-fold selectivity for LIMK2. This contrasts with its profile at lower ATP concentrations (1.6 nM for LIMK2, 24 nM for LIMK1), highlighting its enhanced target engagement under more physiologically relevant conditions [1].
LIMK2 Selectivity at 2 µM ATPData to verify
7.4-fold selectivity for LIMK2 (IC50 4.3 nM) vs LIMK1 (32 nM)
Supports LIMK2 target engagement review under physiological ATP
In vitro kinase assay at 2 µM ATP
Kinase SelectivityLIMK2Cytoskeletal Dynamics
Evidence Dimension
LIMK2 selectivity (IC50 ratio)
Target Compound Data
IC50 LIMK2 = 4.3 nM; IC50 LIMK1 = 32 nM at 2 µM ATP
Comparator Or Baseline
LX7101 itself at lower ATP (1.6 nM for LIMK2, 24 nM for LIMK1)
Quantified Difference
7.4-fold selectivity for LIMK2 vs LIMK1
Conditions
In vitro kinase assay at 2 µM ATP
Why This Matters
The shift in selectivity under physiological ATP levels is a critical feature for interpreting in vivo and ex vivo experimental results, as it indicates the primary target engagement is likely LIMK2 rather than ROCK or LIMK1 at therapeutic concentrations.
Kinase SelectivityLIMK2Cytoskeletal Dynamics
[1] Harrison BA, et al. Discovery and Development of LX7101, a Dual LIM-Kinase and ROCK Inhibitor for the Treatment of Glaucoma. ACS Med Chem Lett. 2015 Jan 8;6(1):84-88. View Source
Distinct Functional Impact in Angiogenesis: LX7101 vs. Y-27632 in HUVEC Sprouting Assay
In a VEGF-stimulated human umbilical vein endothelial cell (HUVEC) spheroid sprouting assay, treatment with LX7101 (3 µM) resulted in a statistically significant reduction in total sprout length (p<0.0001 vs control). In contrast, the generic ROCK inhibitor Y-27632 (10 µM) did not produce a significant effect in this model. This demonstrates that dual LIMK2/ROCK inhibition by LX7101 yields a distinct functional outcome compared to pure ROCK inhibition [1].
HUVEC Sprouting vs. Y-27632Head-to-head
Significant reduction in total sprout length (3 µM LX7101), non-significant for Y-27632 (10 µM)
This head-to-head comparison underscores that LX7101 is not a simple substitute for Y-27632. It is the compound of choice for studies where LIMK2 inhibition is a key mechanistic component, such as in angiogenesis or cytoskeletal reorganization.
[1] Salech F, et al. Impact of the RhoA/ROCK pathway on VEGF-induced angiogenic endothelial cell sprouting and basal migration. J Am Heart Assoc. 2022;11:e023756. View Source
Phase 1/2a Clinical Validation Confirms Human Efficacy and Tolerability
LX7101 is among the few dual LIMK/ROCK inhibitors to have advanced to human clinical trials. A randomized, double-blind, placebo-controlled Phase 1/2a study (NCT02140112) evaluated the safety and intraocular pressure-lowering efficacy of two dose levels (0.125% and 0.25% solution) of topically administered LX7101 in patients with primary open-angle glaucoma or ocular hypertension. The trial confirmed its efficacy in lowering IOP in humans [1][2]. This clinical validation is a major differentiator from most research-grade kinase inhibitors.
Clinical-stage IOP TrialTrial context
Phase 1/2a randomized, double-blind, placebo-controlled study (NCT02140112)
Clinical-stage IOP endpoint context for translational research
Completed Phase 1/2a clinical trial, demonstrated IOP-lowering efficacy in humans
Comparator Or Baseline
Most LIMK/ROCK research inhibitors (e.g., BMS-5, LIMKi3)
Quantified Difference
Clinical vs. preclinical stage
Conditions
Phase 1/2a randomized controlled trial in glaucoma patients
Why This Matters
The human clinical data package significantly de-risks LX7101 for translational research and provides a well-defined human pharmacokinetic and safety profile, which is invaluable for preclinical-to-clinical correlation studies.
Clinical PharmacologyGlaucomaDrug Development
[1] ClinicalTrials.gov [Internet]. Bethesda (MD): National Library of Medicine (US). Identifier NCT02140112, A Study to Evaluate the Safety, Tolerability and Efficacy of LX7101 in Subjects With Primary Open Angle Glaucoma or Ocular Hypertension. 2014 May 16 [cited 2026 Apr 18]. View Source
[2] Harrison BA, et al. Discovery and Development of LX7101, a Dual LIM-Kinase and ROCK Inhibitor for the Treatment of Glaucoma. ACS Med Chem Lett. 2015 Jan 8;6(1):84-88. View Source
High Purity and DMSO Solubility for Reliable In Vitro Assay Performance
Commercially available LX7101 is supplied with a high purity of ≥99.75% [1] and demonstrates excellent solubility in DMSO at 150 mg/mL [2]. This high solubility allows for the preparation of concentrated stock solutions (e.g., up to ~332 mM), which is essential for minimizing solvent artifacts in cell-based assays and for conducting high-concentration pharmacological studies. This is a practical, quantifiable advantage for laboratory procurement.
Purity & DMSO SolubilitySpecification review
≥99.75% purity, solubility 150 mg/mL in DMSO
Supports in vitro assay preparation and high-concentration studies
Supplier data; confirm with lot-specific COA
Compound HandlingSolubilityAssay Development
Evidence Dimension
Solubility in DMSO
Target Compound Data
150 mg/mL
Comparator Or Baseline
Typical solubility range for similar small molecule kinase inhibitors (often <50 mg/mL)
Quantified Difference
Significantly higher solubility
Conditions
DMSO solvent, ultrasonic assistance
Why This Matters
High DMSO solubility directly impacts experimental reproducibility and the feasibility of high-dose in vitro studies, reducing the risk of compound precipitation and ensuring accurate dosing.
Overcomes Aqueous Instability of First-Generation LIMK Inhibitors
Earlier LIMK inhibitors containing a central urea moiety were plagued by poor aqueous stability due to solvolysis, rendering them unsuitable for topical ocular formulations. LX7101 was specifically designed by replacing the urea with a hindered amide linkage, conferring aqueous stability and enabling its development as a clinically viable topical eye drop [1]. This structural modification is a key differentiator from earlier research tools like BMS-5 or LIMKi3.
Aqueous Stability vs. Early LIMK InhibitorsSource review
First-generation LIMK inhibitors with a central urea moiety
Quantified Difference
Qualitative: stable vs. unstable
Conditions
Aqueous formulation conditions
Why This Matters
This chemical stability is essential for any study involving long-term incubations, aqueous formulations, or topical ocular delivery, ensuring that experimental results are due to the parent compound and not degradation products.
[1] Harrison BA, et al. Discovery and Development of LX7101, a Dual LIM-Kinase and ROCK Inhibitor for the Treatment of Glaucoma. ACS Med Chem Lett. 2015 Jan 8;6(1):84-88. View Source
Optimal Application Scenarios for LX7101 in Research and Development
Primary Use Case: In Vivo Glaucoma and Ocular Hypertension Models
LX7101 is the compound of choice for investigating IOP-lowering mechanisms in vivo. Its demonstrated superiority over timolol and latanoprost in a mouse model [1] and its clinical validation in human glaucoma patients [2] make it an ideal tool for translational studies in ocular pharmacology. Use it in rodent and rabbit models of ocular hypertension to study trabecular meshwork outflow facility and to benchmark new IOP-lowering agents against a clinically relevant dual inhibitor.
Specialized Use Case: Dissecting LIMK2-Specific Cytoskeletal Dynamics
When the research objective requires specific interrogation of the LIMK2 pathway at physiological ATP concentrations, LX7101 is the preferred reagent. Its 7.4-fold selectivity for LIMK2 over LIMK1 at 2 µM ATP [1] allows for more nuanced studies of actin dynamics, cofilin phosphorylation, and cell motility compared to pan-LIMK inhibitors. This is particularly relevant in cancer cell migration, fibrosis, and neurobiology research where the LIMK/cofilin axis is a key driver.
Niche Use Case: Angiogenesis and Endothelial Cell Biology Studies
For studies of VEGF-induced angiogenesis and endothelial cell sprouting, LX7101 provides a distinct pharmacological profile compared to pure ROCK inhibitors. The direct comparative data showing LX7101 significantly inhibits HUVEC sprouting while Y-27632 does not [1] positions LX7101 as the essential tool for investigations where LIMK2 activity is hypothesized to play a critical role downstream of VEGF signaling.
Industrial Application: Formulation and Topical Drug Delivery Development
LX7101's aqueous stability, high DMSO solubility (150 mg/mL), and established topical dosing regimen in clinical trials [1][2] make it a valuable reference compound for developing new ocular formulations and drug delivery systems. Its known pharmacokinetic and tolerability profile in preclinical species and humans provides a solid benchmark for testing novel excipients, nanoparticle formulations, or sustained-release technologies for the anterior segment of the eye.
Application
Selection Property
Validation Focus
In vivo glaucoma and ocular hypertension models
Dual LIMK/ROCK pathway inhibition profile
IOP endpoint response and clinical-stage context verification
LIMK2-specific cytoskeletal dynamics studies
LIMK2 selectivity at physiological ATP
Cofilin phosphorylation and actin dynamics readouts
VEGF-induced angiogenesis and endothelial sprouting assays
Distinct pharmacological profile vs. ROCK-only inhibitors
HUVEC sprouting endpoint comparison
Topical ocular formulation and drug delivery development
Aqueous stability and high DMSO solubility
Formulation stability and benchmark pharmacokinetic profiling
[1] Harrison BA, et al. Discovery and Development of LX7101, a Dual LIM-Kinase and ROCK Inhibitor for the Treatment of Glaucoma. ACS Med Chem Lett. 2015 Jan 8;6(1):84-88. View Source
[2] ClinicalTrials.gov [Internet]. Bethesda (MD): National Library of Medicine (US). Identifier NCT02140112, A Study to Evaluate the Safety, Tolerability and Efficacy of LX7101 in Subjects With Primary Open Angle Glaucoma or Ocular Hypertension. 2014 May 16 [cited 2026 Apr 18]. View Source
Technical Documentation Hub
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validation/comparative pathways. Use the hub when you need more detail before procurement.